ganoderic acid S

Übersicht

Beschreibung

Introduction Ganoderic acids (GAs) are highly oxygenated lanostane-type triterpenoids found in Ganoderma lucidum, a medicinal mushroom. They have gained attention for their pharmacological functions and are produced through submerged fermentation of G. lucidum. The biosynthesis of GAs involves several key enzymes and pathways, contributing to their unique chemical and physical properties (Xu, Zhao, & Zhong, 2010).

Synthesis Analysis The synthesis of ganoderic acids, including ganoderic acid S, involves complex biochemical pathways. These pathways include the mevalonate pathway and the involvement of several cytochrome P450 monooxygenases and other enzymes (Ren et al., 2010). The optimization of fermentation conditions and genetic manipulation of G. lucidum can enhance GA production.

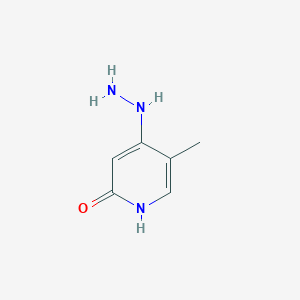

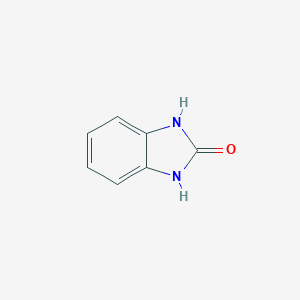

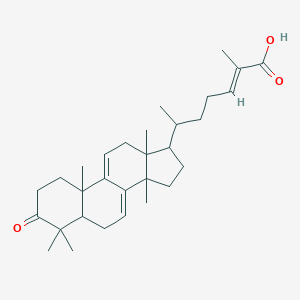

Molecular Structure Analysis Ganoderic acids are characterized by a lanostane skeleton, which contributes to their distinct molecular structure. Ganoderic acid S, like other GAs, features multiple oxygenated functional groups that are crucial for its bioactivity (Hirotani & Furuya, 1986).

Chemical Reactions and Properties Ganoderic acids undergo various chemical reactions due to their functional groups. These reactions include oxidation, reduction, and hydroxylation, primarily mediated by enzymes such as cytochrome P450s (Yang et al., 2018). These reactions impact their chemical properties and potential applications.

Physical Properties Analysis The physical properties of ganoderic acids, such as solubility, stability, and melting points, are influenced by their highly oxygenated structure. For instance, ganoderic acids show varying degrees of stability in different solvents, which is important for their extraction and purification (Li et al., 2013).

Chemical Properties Analysis Ganoderic acids exhibit a range of chemical properties due to their triterpenoid structure. These include interactions with other molecules and enzymes, which are crucial for their pharmacological activities. The functional groups present in ganoderic acids play a significant role in these interactions (Wang et al., 2011).

Wissenschaftliche Forschungsanwendungen

Pharmacology and Therapeutics

Ganoderic acids (GA) are important secondary metabolites acquired from Ganoderma lucidum with a wide range of pharmacological activities and therapeutic effects on human ailments . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway .

Biotechnology

Submerged fermentation of G. lucidum is viewed as a promising technology for production of GAs . Substantial efforts have been devoted to process development for enhancing GA production in the last decade .

Microbiology

Ganoderma polysaccharide can regulate gut flora, which is partly responsible for inhibiting obesity, selectively improves the growth of benign bacteria, and improves metabolic syndrome by regulating gastrointestinal microbiota .

Oncology

Recent findings showed that NK cell activity was enhanced following treatment with G. lucidum extracts . The percentages of Mac-3 and CD11b genes were reduced, and CD3 and CD19 were, instead, elevated, suggesting that F3 may increase the amount of T and B cells, respectively .

Immunology

The experimental data revealed that GA-DM administration increases HLA class II Ag presentation and CD+T cell identification of melanoma tumor cells .

Cosmetics

Ganoderic acids are used as cosmetic agents and for treating or preventing skin disorders . The specific methods of application and the outcomes of these treatments are not provided in the available resources.

Biosynthesis

A novel ganoderic acid, GA-DHLDOA, has been biosynthesized in Saccharomyces cerevisiae . This study may facilitate the wide-spread application of GA-DHLDOA and further improvement of DHL-DOA production by yeast fermentation .

Hepatoprotection

Some ganoderic acids have been found to possess hepatoprotective effects . The specific methods of application and the outcomes of these treatments are not provided in the available resources.

Anti-tumor Effects

Ganoderic acids have shown anti-tumor effects . The specific methods of application and the outcomes of these treatments are not provided in the available resources.

5-alpha Reductase Inhibition

Ganoderic acids have been found to inhibit 5-alpha reductase . The specific methods of application and the outcomes of these treatments are not provided in the available resources.

Metabolic Flux Distribution

The effects of oleic acid addition methods on the metabolic flux distribution of ganoderic acids R, S and T’s biosynthesis from Ganoderma lucidum were investigated . The results showed that adding filter-sterilized oleic acid in the process of submerged fermentation and static culture is of benefit to the synthesis of ganoderic acids R, S and T .

Eigenschaften

IUPAC Name |

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUHIKXTCOSRFY-YAMUFALGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316818 | |

| Record name | Ganoderic acid S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ganoderic acid S | |

CAS RN |

104759-35-5 | |

| Record name | Ganoderic acid S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104759-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

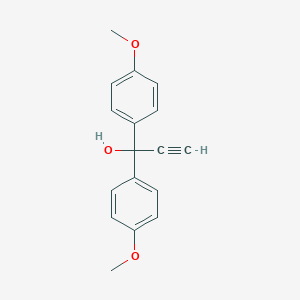

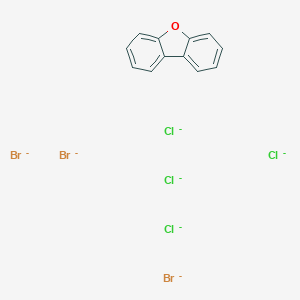

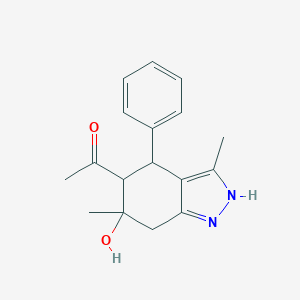

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

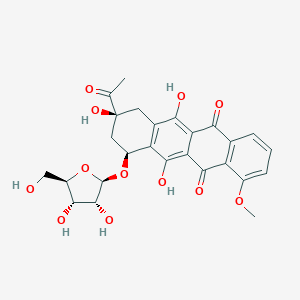

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cucurbit[8]uril](/img/structure/B11357.png)